molecular formula C19H19N3OS2 B2994785 N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-08-8

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2994785
CAS No.: 864917-08-8
M. Wt: 369.5
InChI Key: QVGSTMDECSTCMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a synthetic acetamide derivative featuring a 1,2,4-thiadiazole ring substituted with a p-tolyl (methylphenyl) group at position 3 and a thioacetamide moiety at position 3.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS2/c1-12-5-8-15(9-6-12)18-21-19(25-22-18)24-11-17(23)20-16-10-13(2)4-7-14(16)3/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGSTMDECSTCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of 2,5-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with 3-(p-tolyl)-1,2,4-thiadiazole-5-thiol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest analogs are acetamide derivatives with variations in substituents and heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name (CAS or Common Name) Key Substituents/Modifications Primary Use/Activity
Target Compound 1,2,4-Thiadiazol-5-ylthio, p-tolyl, 2,5-dimethylphenyl Not explicitly stated (hypothetical agrochemical/pharmaceutical)
Alachlor () 2-chloro, 2,6-diethylphenyl, methoxymethyl Herbicide (soil-applied)
Pretilachlor () 2-chloro, 2,6-diethylphenyl, propoxyethyl Herbicide (rice paddies)
Dimethenamid () 2-chloro, 2,4-dimethyl-3-thienyl, methoxyethyl Herbicide (broadleaf weed control)
Perfluoroalkylthio acetamides () Perfluoro-C4-20 alkylthio, aminoethyl/dimethylamino Industrial surfactants/polymers
Key Differences and Implications:

Core Heterocycle: Unlike alachlor and pretilachlor (chloroacetamides), the target compound incorporates a 1,2,4-thiadiazole ring.

Substituent Effects: Chloro vs. Thio Groups: The absence of a chlorine atom (common in herbicidal acetamides) may reduce environmental persistence or toxicity. The thio group (-S-) could enhance solubility or redox activity.

Perfluoroalkyl Analogs : highlights acetamides with perfluoroalkylthio chains, which exhibit extreme hydrophobicity and chemical stability. The target compound’s lack of fluorinated groups suggests divergent applications (e.g., biodegradable agrochemicals vs. industrial surfactants) .

Biological Activity

N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings are supported by various research studies and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and an acetamide group. The presence of the thiadiazole moiety is particularly notable as it has been associated with various biological activities.

Chemical Structure

  • Molecular Formula : C16H18N4OS
  • CAS Number : 380481-66-3
  • Molecular Weight : 318.41 g/mol

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial activity. For instance, studies have shown that compounds containing the 1,2,4-thiadiazole structure demonstrate effectiveness against several bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32.6 μg/mL
Escherichia coli47.5 μg/mL
Candida albicans62.5 μg/mL

These results suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells through different mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest.

Case Study: In Vitro Analysis

In a study examining the effects on cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 μM
    • MCF-7: 30 μM

These findings indicate that the compound exhibits significant cytotoxicity against cancer cells, making it a valuable target for further research .

Anti-inflammatory Effects

The anti-inflammatory properties of thiadiazole derivatives are also noteworthy. Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

The proposed mechanism involves:

  • Inhibition of NF-kB signaling pathway.
  • Reduction in the production of TNF-alpha and IL-6.

This suggests that this compound may serve as an effective anti-inflammatory agent .

Q & A

Basic Synthesis and Purification

Q: What is the optimized synthetic route for N-(2,5-dimethylphenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are impurities removed during purification? A:

  • Synthesis : The compound is synthesized via multi-step reactions involving thiadiazole ring formation and subsequent functionalization. Key steps include:
    • Thiosemicarbazide Intermediate : Refluxing substituted aldehydes (e.g., p-tolyl derivatives) with thiosemicarbazide in ethanol/acetic acid to form intermediates .
    • Cyclization : Heating intermediates with acetylating agents (e.g., chloroacetyl chloride) in solvents like triethylamine to form the 1,3,4-thiadiazole core .
    • Thioether Coupling : Reacting the thiadiazole intermediate with 2-chloro-N-(2,5-dimethylphenyl)acetamide in the presence of sodium azide or similar catalysts .
  • Purification :
    • Recrystallization : Crude products are purified using ethanol or aqueous alcohol (80% v/v) to remove unreacted starting materials .
    • TLC Monitoring : Hexane:ethyl acetate (9:1) solvent systems are used to track reaction progress .

Basic Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound? A:

  • NMR Spectroscopy : 1H NMR confirms proton environments (e.g., aromatic protons at δ 7.16–7.35 ppm, methyl groups at δ 1.50–1.56 ppm) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., S···O contacts <2.7 Å) and dihedral angles (e.g., 86.82° between thiadiazole and aromatic rings) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C, H, N, S content .

Advanced Synthesis Challenges

Q: What are common challenges in scaling up the synthesis, and how can yields be optimized? A:

  • Challenges :
    • Multi-step Reactions : Side reactions during cyclization (e.g., incomplete thiadiazole ring closure) .
    • Solvent Selection : Polar aprotic solvents (e.g., DMSO) may degrade heat-sensitive intermediates .
  • Optimization :
    • Catalyst Use : Sodium azide enhances nucleophilic substitution efficiency in thioether formation .
    • Temperature Control : Reflux at 80–90°C minimizes byproducts during cyclization .

Advanced Structure-Activity Relationship (SAR)

Q: How do substituents on the thiadiazole and acetamide moieties influence bioactivity? A:

  • Thiadiazole Modifications :
    • Electron-withdrawing groups (e.g., -F, -CF₃) enhance antimicrobial activity by increasing membrane permeability .
    • Bulky substituents (e.g., p-tolyl) improve metabolic stability .
  • Acetamide Variations :
    • Methyl groups at the 2,5-positions on the phenyl ring reduce cytotoxicity while maintaining antiproliferative effects .

Advanced Conformational Analysis

Q: How does molecular conformation affect the compound’s physicochemical properties? A:

  • Intramolecular Interactions : Short S···O contacts (~2.68 Å) stabilize the thiadiazole ring, reducing solubility in non-polar solvents .
  • Dihedral Angles : A near-perpendicular orientation (86.8°) between the thiadiazole and aromatic rings minimizes steric hindrance, enhancing binding to biological targets .

Pharmacological Evaluation Methods

Q: What methodologies are used to assess antimicrobial and anticancer activity? A:

  • Antimicrobial Assays :
    • Agar Diffusion : Zones of inhibition against S. aureus and E. coli are measured at 50–100 µg/mL .
  • Anticancer Screening :
    • MTT Assay : IC₅₀ values are determined for cancer cell lines (e.g., MCF-7, HepG2) after 48-hour exposure .

Addressing Data Contradictions

Q: How can discrepancies in reported bioactivity data be resolved? A:

  • Source of Variability : Differences in substituent positioning (e.g., ortho vs. para-methyl groups) or assay conditions (e.g., pH, serum content) .
  • Resolution Strategies :
    • Dose-Response Curves : Establish consistent IC₅₀/EC₅₀ measurement protocols.
    • Computational Modeling : Use molecular docking to predict binding affinities to target enzymes (e.g., DHFR, COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.